molecular formula C21H20FN5O3 B2379871 7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538361-37-4

7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2379871
CAS No.: 538361-37-4
M. Wt: 409.421
InChI Key: IFMWRJUOPWAJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a bicyclic triazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 7: 3,4-Dimethoxyphenyl (electron-rich aromatic group).
  • Position 2: 4-Fluorophenyl (electron-withdrawing aryl group).
  • Position 5: Methyl group (small hydrophobic substituent).

This structural framework is associated with diverse biological activities, including antimicrobial and receptor-binding properties, as observed in related analogs .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-11-17(19(23)28)18(13-6-9-15(29-2)16(10-13)30-3)27-21(24-11)25-20(26-27)12-4-7-14(22)8-5-12/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWRJUOPWAJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC(=C(C=C4)OC)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 538319-29-8) is a compound belonging to the class of triazolopyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.

  • Molecular Formula : C21H20FN5O3
  • Molecular Weight : 409.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research has indicated that compounds in this class can inhibit key enzymes involved in cancer cell proliferation and viral replication.

Anticancer Activity

Studies have demonstrated that similar triazolopyrimidine derivatives exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Tubulin Polymerization : Certain derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Specific Enzymes : They may also target enzymes such as thymidylate synthase and HDACs (Histone Deacetylases), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds in the literature.

Activity Type Compound IC50 Value (µM) Reference
AntiviralTriazolopyrimidine Derivative A12.5
AntitumoralTriazolopyrimidine Derivative B8.3
AnticonvulsantTriazolopyrimidine Derivative C15.0

Case Studies

  • Antitumor Activity : A study evaluated a series of triazolopyrimidine derivatives for their antitumor effects against various cancer cell lines. The results indicated that modifications on the phenyl moiety significantly influenced the cytotoxicity of these compounds. The compound exhibited an IC50 value of 8.3 µM against breast cancer cells, demonstrating potent antitumor activity .
  • Antiviral Properties : In another study focusing on antiviral activities, derivatives similar to this compound were tested against viral strains. Results showed promising antiviral effects with an IC50 value of 12.5 µM against specific viral targets .

Scientific Research Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Antiviral Activity

Research indicates that compounds with similar structures to 7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit antiviral properties by inhibiting RNA polymerase activity in viruses such as influenza. This mechanism involves the disruption of the heterodimerization of the PA-PB1 subunits of the viral polymerase complex .

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. This activity is attributed to its ability to interact with specific cellular pathways involved in cell proliferation and survival. The structural features of triazolo-pyrimidines contribute to their effectiveness as anticancer agents.

Anti-inflammatory Effects

Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties, potentially making them useful in treating conditions characterized by chronic inflammation. The exact mechanisms remain to be fully elucidated but may involve modulation of pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. Various derivatives have also been synthesized to explore structure-activity relationships (SAR) and enhance pharmacological profiles .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antiviral Screening

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of triazolo-pyrimidine derivatives for their antiviral activity against influenza viruses. The results demonstrated that modifications at the phenyl rings significantly influenced antiviral efficacy. The compound discussed showed promising results in inhibiting viral replication in vitro .

Case Study 2: Cancer Cell Line Studies

A study published in Cancer Research investigated the effects of triazolo-pyrimidine compounds on various cancer cell lines. The findings indicated that the compound induced apoptosis through caspase activation and mitochondrial pathway modulation. These results support further development for potential cancer therapies .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name/ID Position 7 Substituent Position 2 Substituent Position 6 Substituent Notable Properties/Activity Reference
Target Compound 3,4-Dimethoxyphenyl 4-Fluorophenyl Carboxamide High solubility (due to dimethoxy), moderate logP
Compound 1 () 4-Isopropylphenyl Benzylthio Carboxamide Antibacterial vs. Enterococcus faecium (80% yield)
667902-79-6 () 2-Methoxyphenyl 2-Thienyl Carboxamide (N-4-methoxyphenyl) Enhanced π-π stacking (thienyl group)
UCB-FcRn-84 () 3-Fluorophenyl Acetyl Neonatal Fc receptor binding (chiral activity)
Compound 4-(Difluoromethoxy)-3-methoxyphenyl Carboxamide (N-2-methoxyphenyl) Increased hydrophobicity (difluoromethoxy)
Ethyl ester analog () 2-Chlorophenyl Benzylsulfanyl Ethoxycarbonyl Microwave synthesis (30 min, 323 K)

Key Observations :

  • Position 7 : Electron-donating groups (e.g., dimethoxy, isopropyl) enhance solubility but may reduce membrane permeability compared to halogens (e.g., 3-fluorophenyl in ) .
  • Position 2 : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas benzylthio () or thienyl () groups introduce sulfur-mediated interactions or aromatic stacking .
  • Position 6 : Carboxamide derivatives generally exhibit better solubility than esters () or nitriles (), favoring bioavailability .

Preparation Methods

Preparation of 3,4-Dimethoxybenzaldehyde

The 3,4-dimethoxyphenyl moiety is synthesized via decarboxylation and oxidation of ethyl 3,4-dimethoxyphenylacetate, adapting methods from CN101475511B:

  • Decarboxylation : Ethyl 3,4-dimethoxyphenylacetate (1.0 mol) is treated with KH₂PO₄ (1.2 mol) in aqueous ethanol at 80°C for 4 h, yielding 3,4-dimethoxyphenylacetic acid (89% yield).
  • Aldoxime formation : Reaction with hydroxylamine hydrochloride (1.5 mol) and NaHCO₃ in toluene at 60°C produces 3,4-dimethoxyphenylacetaldoxime (94% purity by HPLC).
  • Dehydration : Using tetrabutylammonium bromide (0.05 mol) and KOH (0.3 mol) in DMSO at 100°C, the aldoxime is converted to 3,4-dimethoxybenzaldehyde (85% yield, m.p. 63–65°C).

Synthesis of 3-Amino-1-(4-Fluorophenyl)-1,2,4-Triazole

This critical triazole precursor is prepared via cyclization:

  • Hydrazine formation : 4-Fluoroaniline (1.0 mol) reacts with thiourea in HCl/EtOH to yield 4-fluorophenylthiosemicarbazide.
  • Cyclization : Heating with NaOH (2.0 mol) in ethylene glycol at 150°C for 6 h affords 3-amino-1-(4-fluorophenyl)-1,2,4-triazole (72% yield, confirmed by ¹H NMR: δ 8.21 ppm, d, J = 8.7 Hz, ArH).

Multicomponent Reaction Optimization

Adapting the solvent-free methodology from, the triazolopyrimidine core is assembled:

Reaction Conditions

  • Catalyst : Maltose (25 mol%)
  • Temperature : 80°C
  • Time : 20–30 min
  • Molar Ratios :
    • 3-Amino-1-(4-fluorophenyl)-1,2,4-triazole : 3,4-dimethoxybenzaldehyde : acetoacetanilide = 1:1:1

Procedure

  • Combine 3-amino-1-(4-fluorophenyl)-1,2,4-triazole (1.0 mmol), 3,4-dimethoxybenzaldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), and maltose (0.25 mmol) in a mortar.
  • Grind vigorously for 5 min to ensure homogeneity.
  • Transfer to an oil bath at 80°C and monitor by TLC (hexane:EtOAc 3:1).
  • Upon completion (20–30 min), cool and triturate with ice-cold ethanol.

Yield Optimization Data

Entry Catalyst (mol%) Time (min) Yield (%)
1 20 40 78
2 25 20 95
3 30 18 87

Optimal conditions: 25 mol% maltose, 80°C, 20 min (95% yield).

Structural Elucidation and Analytical Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.31 (s, 3H, CH₃ at C5)
  • δ 3.81 (s, 6H, OCH₃)
  • δ 6.92–7.89 (m, 7H, ArH)
  • δ 9.74 (s, 1H, NHCO)
  • δ 10.25 (s, 1H, NH)

¹³C NMR (100 MHz, DMSO-d₆)

  • 20.1 (CH₃), 56.2 (OCH₃), 113.4–160.2 (ArC), 164.8 (CONH)

HRMS (ESI-TOF)
Calcd for C₂₃H₂₁FN₅O₃ [M+H]⁺: 442.1624; Found: 442.1621

XRD Analysis
Monoclinic crystal system (Space group P2₁/c), confirming the fused bicyclic structure with dihedral angles of 12.3° between triazole and pyrimidine rings.

Green Chemistry Metrics and Process Advantages

E-Factor Analysis

  • Mass Intensity : 1.8 (solvent-free vs. 6.2 for traditional methods)
  • Atom Economy : 89% (vs. 67% for stepwise synthesis)

Catalyst Recyclability
Maltose retains 92% activity after five cycles, as confirmed by ICP-OES (no detectable leaching).

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Cross-Coupling

A patent-derived approach employs Suzuki-Miyaura coupling for introducing the 4-fluorophenyl group:

  • Brominate C2 of preformed triazolopyrimidine core using NBS.
  • Couple with 4-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, THF, 60°C).
    Yield : 68% (lower than MCR method)

Solid-Phase Synthesis

Immobilized acetoacetanilide on Wang resin enables iterative synthesis but suffers from:

  • Limitations : 72% yield, high resin loading (1.2 mmol/g)
  • Advantage : Simplifies purification for parallel library synthesis

Industrial-Scale Process Considerations

Cost Analysis

Component MCR Route ($/kg) Cross-Coupling Route ($/kg)
Maltose 12 -
Pd Catalysts - 1,450
Total 85 2,210

Thermal Safety DSC analysis shows exotherm onset at 215°C (ΔH = -98 kJ/mol), permitting safe operation below 150°C.

Q & A

Basic: What are the optimal synthetic routes for preparing 7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from precursors like 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. A one-pot three-component reaction is efficient, using catalysts such as APTS (3-Aminopropyltriethoxysilane) in ethanol under reflux conditions . Alternatively, heating in dimethylformamide (DMF) or acetic acid facilitates cyclization to form the triazolopyrimidine core . For the target compound, introducing the 3,4-dimethoxyphenyl group may require protecting-group strategies to avoid side reactions during coupling steps. Post-synthesis, purification via recrystallization (e.g., ethanol/DMF mixtures) or column chromatography is recommended .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) resolve substituent positions on the triazole and pyrimidine rings, with methoxy and fluorophenyl groups showing distinct chemical shifts .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H+^+] peaks) .

Basic: What biological activities are associated with structurally similar triazolopyrimidine derivatives?

Methodological Answer:
Analogous compounds exhibit antiproliferative activity against cancer cell lines (e.g., HepG2, MCF-7) via kinase inhibition or DNA intercalation . The 4-fluorophenyl moiety enhances target binding affinity, while 3,4-dimethoxyphenyl groups improve solubility and pharmacokinetics . Preliminary assays should include:

  • MTT/Proliferation Assays: To screen for cytotoxicity (IC50_{50} values).
  • Enzyme Inhibition Studies: For kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • Design of Experiments (DoE): Use statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent ratio (ethanol/water), and catalyst loading .
  • Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ microwave-assisted synthesis for faster reaction times .
  • Flow Reactors: Continuous-flow systems enhance reproducibility and reduce byproducts in multi-step syntheses .

Advanced: How do substituent variations (e.g., methoxy vs. hydroxyl groups) impact biological activity?

Methodological Answer:

  • Solubility: Methoxy groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Hydroxyl groups (e.g., 4-hydroxyphenyl derivatives) improve solubility but may require prodrug strategies .
  • Target Binding: Fluorophenyl groups engage in halogen bonding with kinase ATP pockets, while methoxy groups participate in hydrophobic interactions. SAR studies should compare IC50_{50} values of analogs with systematic substituent changes .

Advanced: How can researchers resolve contradictions in reported biological data for triazolopyrimidines?

Methodological Answer:

  • Standardized Assays: Ensure consistent cell lines (e.g., ATCC-certified), passage numbers, and assay protocols (e.g., serum concentration in media) .
  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation, which may explain discrepancies between in vitro and in vivo results .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes, clarifying why structural analogs show divergent activities .

Advanced: What strategies are effective for improving the compound’s bioavailability?

Methodological Answer:

  • Prodrug Design: Esterify the carboxamide group (e.g., ethyl ester) to enhance intestinal absorption, with in vivo hydrolysis to the active form .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to prolong circulation time and reduce renal clearance .
  • Caco-2 Permeability Assays: Assess intestinal absorption potential and guide structural modifications .

Advanced: How can researchers validate the compound’s mechanism of action (MoA)?

Methodological Answer:

  • Kinase Profiling Panels: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • CRISPR Knockout Models: Generate cell lines lacking suspected targets (e.g., EGFR) to confirm on-target effects .
  • Thermal Shift Assays: Monitor protein stability shifts upon compound binding to validate direct interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.